molecular formula C11H17ClN2O B1394715 3-Amino-N-benzyl-N-methylpropanamide hydrochloride CAS No. 1220031-28-6

3-Amino-N-benzyl-N-methylpropanamide hydrochloride

Cat. No.: B1394715
CAS No.: 1220031-28-6
M. Wt: 228.72 g/mol
InChI Key: VDDSXWPSAQPRPC-UHFFFAOYSA-N
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Description

3-Amino-N-benzyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl and a molecular weight of 228.72 g/mol. It is a derivative of propanamide and contains an amino group, a benzyl group, and a methyl group attached to the nitrogen atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with propanamide as the starting material.

  • Reaction Steps: . This can be achieved through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

  • Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group.

  • Reduction: Reduction reactions can convert the nitro group back to an amino group.

  • Substitution: Substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

3-Amino-N-benzyl-N-methylpropanamide hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-N-benzyl-N-methylpropanamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The benzyl and methyl groups can influence the compound's binding affinity and specificity to different targets.

Comparison with Similar Compounds

  • 3-Amino-N-ethyl-N-methylpropanamide hydrochloride: Similar structure but with an ethyl group instead of a benzyl group.

  • 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 3-Amino-N-benzyl-N-methylpropanamide hydrochloride is unique due to the presence of the benzyl group, which provides distinct chemical and biological properties compared to similar compounds. This makes it particularly useful in specific applications where the benzyl group's properties are advantageous.

Properties

IUPAC Name

3-amino-N-benzyl-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDSXWPSAQPRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-28-6
Record name Propanamide, 3-amino-N-methyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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